N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-16-4-2-3-14(11-16)19(24-7-9-27-10-8-24)13-21-20(25)15-5-6-17-18(12-15)23-28-22-17/h2-6,11-12,19H,7-10,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGMCSYZNQEPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives and is characterized by the following structural features:
- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms.
- Morpholinoethyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Methoxyphenyl Substituent : Enhances biological activity through electronic effects.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Carboxamide Group Introduction : The incorporation of the carboxamide functionality is critical for enhancing biological activity.
- Final Coupling with Morpholinoethyl Group : This step often utilizes coupling agents and bases to facilitate the reaction.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antitumor effects. For instance, related benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.
Case Studies and Research Findings
A variety of studies have explored the biological activity of thiadiazole derivatives. Here are some notable findings:
Comparison with Similar Compounds
Structural Analogs with Benzo[c][1,2,5]thiadiazole Cores
EG00229
- Structure: (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-((diaminomethylene)amino)-pentanoic acid.
- Key Features: Sulfonamide linkage instead of carboxamide; thiophene and diamino substituents.
- Activity : Specific inhibitor of the NRP1/VEGF-A interaction, demonstrating antiangiogenic and antitumor effects .
- Comparison: The target compound’s morpholinoethyl group may enhance blood-brain barrier penetration compared to EG00229’s polar sulfonamide and carboxylic acid groups.
Bis(7-(N-(2-Morpholinoethyl)sulfamoyl)benzo[c][1,2,5]oxadiazol-5-yl)sulfane
- Structure: Oxadiazole core with morpholinoethyl-sulfamoyl groups.
- Key Features : Oxadiazole (vs. thiadiazole) and sulfane bridge.
- Activity: Used for nonprotein thiol imaging in lysosomes due to fluorogenic properties .
- Comparison : The thiadiazole core in the target compound may confer greater metabolic stability than oxadiazole, which is prone to redox-mediated degradation.
N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Structure : Substituted with furan-thiophene ethyl chain.
- Key Features : Heteroaromatic substituents (furan, thiophene).
- Comparison : The 3-methoxyphenyl group in the target compound may improve lipid solubility and receptor binding compared to furan-thiophene systems .
Functional Analogs with Heterocyclic Carboxamides
Compound 7b and 11 (Thiadiazole Derivatives)
- Structure : 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives.
- Activity : IC50 values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL against HepG-2 cells .
- Comparison : The benzo[c][1,2,5]thiadiazole core in the target compound may offer enhanced π-π stacking interactions in DNA or protein binding compared to simpler thiadiazoles.
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
